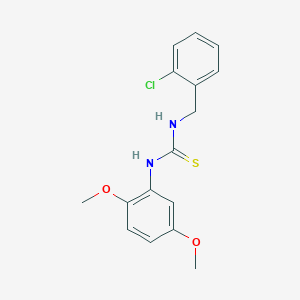
N-(2-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)thiourea
説明
N-(2-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as U-69593, is a synthetic compound that belongs to the class of kappa-opioid receptor agonists. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields such as pain management, addiction treatment, and neuroprotection.
科学的研究の応用
N-(2-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications in various fields such as pain management, addiction treatment, and neuroprotection. In the field of pain management, this compound has been shown to produce analgesic effects in animal models of acute and chronic pain, with a potency similar to that of morphine but with less potential for addiction and respiratory depression. In the field of addiction treatment, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction, suggesting its potential as a treatment for drug addiction. In the field of neuroprotection, this compound has been shown to protect against neuronal damage and death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's, suggesting its potential as a treatment for these diseases.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)thiourea involves its binding to the kappa-opioid receptor, a G protein-coupled receptor that is widely distributed in the brain and spinal cord. Activation of the kappa-opioid receptor by this compound results in the inhibition of neurotransmitter release, which leads to the analgesic and anti-addictive effects of this compound. In addition, activation of the kappa-opioid receptor by this compound has been shown to modulate the activity of other neurotransmitter systems such as dopamine, serotonin, and glutamate, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mediated by its binding to the kappa-opioid receptor. In animal models, this compound has been shown to produce analgesia, reduce drug-seeking behavior, and protect against neuronal damage and death. In addition, this compound has been shown to modulate the activity of other neurotransmitter systems such as dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects. However, the exact biochemical and physiological effects of this compound in humans are not well understood and require further research.
実験室実験の利点と制限
One of the advantages of N-(2-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)thiourea for lab experiments is its high potency and selectivity for the kappa-opioid receptor, which allows for precise targeting of this receptor in animal models. In addition, this compound has a longer duration of action than other kappa-opioid receptor agonists, which may be advantageous for certain experiments. However, one limitation of this compound for lab experiments is its poor solubility in water, which may require the use of organic solvents or other methods to dissolve the compound.
将来の方向性
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,5-dimethoxyphenyl)thiourea. One direction is to further investigate its potential as a treatment for pain management, addiction, and neurodegenerative diseases in humans. Another direction is to explore the effects of this compound on other neurotransmitter systems and their potential therapeutic applications. Additionally, further research is needed to understand the exact biochemical and physiological effects of this compound in humans and to develop more effective methods for administering the compound.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-20-12-7-8-15(21-2)14(9-12)19-16(22)18-10-11-5-3-4-6-13(11)17/h3-9H,10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBYTFBFPRCPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986366.png)
![5,7-dimethyl-6-oxo-N-propyl-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B3986370.png)
![N-[2-(dimethylamino)ethyl]-5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3986375.png)
![2-(4-chloro-2-methylphenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3986377.png)
![9-bromo-3,4-dihydro-2H,6H,7H-chromeno[2',3':4,5]pyrimido[2,1-b][1,3]thiazine-6,7-dione](/img/structure/B3986391.png)
![ethyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986398.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986408.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3986415.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986418.png)
![6-methyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3986423.png)
![methyl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986425.png)
![4-[(dipropylamino)sulfonyl]-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B3986426.png)
![8-chloro-2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-one](/img/structure/B3986429.png)